Cyclodecanone

Overview

Description

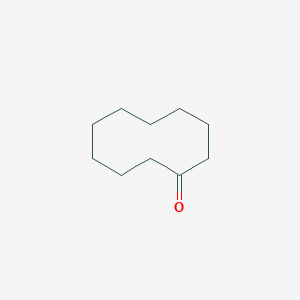

Cyclodecanone is an organic compound with the molecular formula C10H18O. It is a cyclic ketone, characterized by a ten-membered ring structure with a carbonyl group (C=O) at one position. This compound is a colorless liquid at room temperature and is known for its distinctive odor. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecanone can be synthesized through several methods. One common method involves the oxidation of cyclodecane using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the catalytic hydrogenation of this compound oxime, which is derived from this compound itself.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of cyclodecane using air or oxygen in the presence of a catalyst. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclodecanone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce this compound oxime or other oxidized derivatives.

Reduction: It can be reduced to cyclodecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or air/oxygen with a catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

Oxidation: this compound oxime, other oxidized derivatives.

Reduction: Cyclodecanol.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Cyclodecanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of macrocyclic compounds and polymers. Its reactivity makes it valuable in organic synthesis.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.

Mechanism of Action

The mechanism of action of cyclodecanone involves its reactivity as a ketone. The carbonyl group (C=O) in this compound is highly reactive and can participate in various chemical reactions. In biological systems, this compound and its derivatives may interact with enzymes and proteins, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Cyclodecanone can be compared with other cyclic ketones such as cyclododecanone and cyclohexanone:

Cyclododecanone: This compound has a twelve-membered ring structure and is used in the production of specialized nylons and fragrances.

Cyclohexanone: This six-membered ring ketone is widely used in the production of nylon and as a solvent. It is smaller and more volatile than this compound.

Uniqueness of this compound: this compound’s ten-membered ring structure provides unique reactivity and stability, making it valuable in specific chemical syntheses and industrial applications. Its balance between ring size and reactivity distinguishes it from other cyclic ketones .

Biological Activity

Cyclodecanone, a cyclic ketone, has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and environmental biotechnology. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is characterized by its cyclic structure, which contributes to its unique reactivity and biological interactions. The compound typically adopts a square [3333]-2-one conformation, which influences its chemical behavior and interactions with biological systems .

1. Microbial Metabolism

This compound is metabolized by certain bacterial strains, such as Rhodococcus ruber, which can utilize it as a carbon source. Research has identified a gene cluster responsible for the oxidative degradation of this compound to 1,12-dodecanedioic acid (DDDA). This pathway involves several enzymes including monooxygenases and dehydrogenases, which facilitate the conversion of this compound through various intermediates .

Table 1: Enzymatic Pathway of this compound Degradation

| Enzyme Type | Function |

|---|---|

| Cyclododecanone Monooxygenase | Converts this compound to lactones |

| Alcohol Dehydrogenase | Oxidizes alcohol intermediates |

| Aldehyde Dehydrogenase | Further oxidizes aldehyde intermediates |

| Esterase | Hydrolyzes lactones to acids |

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated that it can disrupt cell membranes and inhibit growth in bacteria like Escherichia coli and Staphylococcus aureus. The mechanism involves altering membrane permeability, leading to leakage of cellular contents .

Case Study: Antimicrobial Effects

In a controlled experiment, this compound was tested against E. coli and S. aureus. The results indicated a reduction in ATP levels by 98.27% and 69.61%, respectively, demonstrating its potent antibacterial action .

3. Pharmacological Potential

This compound derivatives have been investigated for their pharmacological potential, including anti-inflammatory and analgesic effects. For instance, certain derivatives have shown promise in reducing pain responses in animal models, suggesting that this compound could be a lead compound for developing new analgesics.

Table 2: Pharmacological Effects of this compound Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| Cyclododecanol | Anti-inflammatory | |

| Bicyclo[9.3.1]pentadecan-15-one | Analgesic | |

| Tetraoxane derivative | Antimalarial |

Research Findings

Recent studies have focused on the reactivity features of this compound and its derivatives. For example, treatment with hydrogen peroxide has been shown to yield gem-dihydroperoxide derivatives efficiently, indicating potential pathways for synthesis in pharmaceutical applications .

Properties

IUPAC Name |

cyclodecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZDDAFVJANJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164490 | |

| Record name | Cyclodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-06-3 | |

| Record name | Cyclodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclodecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N73MQZ9ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclodecanone?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in 13C NMR, the introduction of deuterium atoms in specific positions leads to long-range isotope shifts, which can help in assigning NMR signals and determining deuteriation sites. []

Q3: What are the dielectric properties of this compound?

A3: this compound exhibits a sharp decrease in dielectric constant at its melting point. [] It also shows a higher relaxation time compared to other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclooctanone. []

Q4: Can this compound be used as a complexant in enzymatic reactions?

A4: Yes, this compound effectively acts as a complexant in reactions catalyzed by Bacillus macerans cyclodextrin glucanotransferase (CGTase). Specifically, it enhances the conversion of starch, maltodextrin, and glycogen into cyclodextrins, particularly β-cyclodextrin. [] This enhancement is due to its selective complexation with β-cyclodextrin, shifting the reaction equilibrium. []

Q5: How does the complexation of this compound with CGTase affect cyclodextrin production?

A5: The presence of this compound as a complexant generally leads to higher yields of cyclodextrins, particularly β-cyclodextrin. The extent of yield enhancement depends on factors like temperature, substrate type, and the specific complexant used. For instance, using this compound at 25 °C and pH 7 resulted in 91-93% yields of β-cyclodextrin from amylopectin, waxy-maize starch, and tapioca starch. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational chemistry techniques have been employed to study this compound. Force-field calculations have been used to investigate its conformational preferences. [] Additionally, molecular mechanics methodology has been applied to analyze Norrish type II reactions of this compound. []

Q7: How does the ring size of cyclic ketones affect their reactivity in the Yurchenko diolefination?

A7: The reactivity in the Yurchenko diolefination, which involves reacting cyclic ketones with dimethylsulfoxonium methylide, varies with ring size. Medium-sized rings like this compound show lower reactivity compared to smaller (cycloheptanone) or larger rings (cyclododecanone). This difference in reactivity is attributed to the conformational constraints imposed by the ring size on the reaction intermediates. []

Q8: Are there specific formulation strategies to enhance this compound's properties?

A8: While the provided research doesn't detail specific formulation strategies for this compound itself, its use as a complexant in cyclodextrin production highlights its ability to form inclusion complexes. This property suggests potential for developing formulations where this compound could enhance the solubility or bioavailability of other compounds by encapsulating them within its cyclic structure. [, ]

Q9: What are some interesting reactions involving this compound?

A9: this compound participates in various reactions, including:

- Ring Enlargement: It can undergo ring enlargement reactions, enabling the synthesis of larger ring systems like macrolides. For example, reacting this compound with a chiral building block led to the synthesis of (12R)-(+)-12-methyl-13-tridecanolide. [, ]

- Yurchenko Diolefination: Reacting this compound with dimethylsulfoxonium methylide under specific conditions can lead to the formation of 1,3-terminal dienes. This reaction, termed Yurchenko diolefination, proceeds through a [, ]-sigmatropic rearrangement. []

- Oxidation: this compound can be oxidized to form products like oxabicycloundecanol derivatives using cytochrome P450 monooxygenase CYP101B1. This biocatalytic hydroxylation reaction targets unactivated methylene C-H bonds in the cycloalkyl ring. []

Q10: What happens when this compound reacts with dimethylsulfoxonium methylide?

A10: The reaction of this compound with dimethylsulfoxonium methylide can proceed via two pathways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.